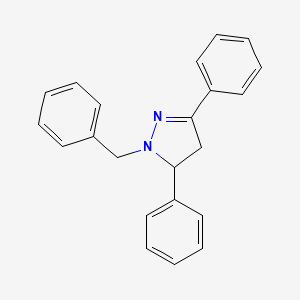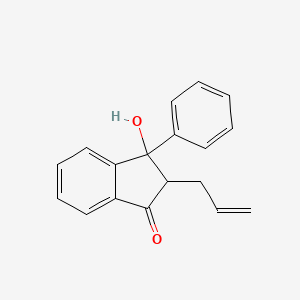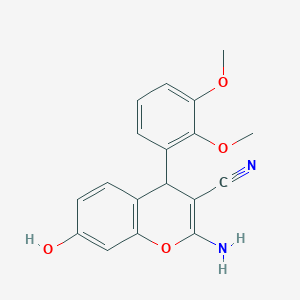![molecular formula C18H16N6O2S B14944790 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B14944790.png)
2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-CYANO-5,6,7,8-TETRAHYDRO-2-QUINOLINYL)SULFANYL]-N-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is a complex organic compound that features a quinoline derivative linked to a pyrrole and oxadiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-CYANO-5,6,7,8-TETRAHYDRO-2-QUINOLINYL)SULFANYL]-N-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanogen bromide.
Sulfanylation: The quinoline derivative is then reacted with a thiol to introduce the sulfanyl group.
Formation of the Pyrrole and Oxadiazole Moieties: The pyrrole and oxadiazole rings are synthesized separately through cyclization reactions and then coupled to the quinoline-sulfanyl intermediate via amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: Due to its complex structure, it may exhibit various biological activities, making it a candidate for drug development.
Biological Studies: The compound can be used to study the interactions of quinoline, pyrrole, and oxadiazole derivatives with biological targets.
Material Science: Its unique structural properties may make it useful in the development of new materials with specific electronic or optical properties.
作用机制
The exact mechanism of action of 2-[(3-CYANO-5,6,7,8-TETRAHYDRO-2-QUINOLINYL)SULFANYL]-N-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The quinoline moiety may intercalate with DNA, while the pyrrole and oxadiazole rings could interact with proteins or other biomolecules.
相似化合物的比较
Similar Compounds
- 2-[(3-CYANO-5,6,7,8-TETRAHYDRO-2-QUINOLINYL)SULFANYL]ACETAMIDE
- N-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE
Uniqueness
The uniqueness of 2-[(3-CYANO-5,6,7,8-TETRAHYDRO-2-QUINOLINYL)SULFANYL]-N-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE lies in its combination of three distinct heterocyclic systems, which may impart a unique set of biological activities and chemical reactivity compared to simpler analogs.
属性
分子式 |
C18H16N6O2S |
|---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C18H16N6O2S/c19-10-13-9-12-5-1-2-6-14(12)20-18(13)27-11-15(25)21-16-17(23-26-22-16)24-7-3-4-8-24/h3-4,7-9H,1-2,5-6,11H2,(H,21,22,25) |
InChI 键 |
WNIBVHGDLVOBNN-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NC3=NON=C3N4C=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl 5,5'-[(2-methoxyphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B14944712.png)
![2,6-dimethoxy-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B14944715.png)
![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B14944719.png)
![1'-ethyl-3'-methyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B14944730.png)
![N-[3-(4-morpholinyl)propyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B14944736.png)
![Phenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate](/img/structure/B14944748.png)



![4-(3,4-dimethoxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14944779.png)

![1-(4-Fluorophenyl)-3-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}piperazin-1-yl)pyrrolidine-2,5-dione](/img/structure/B14944800.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione](/img/structure/B14944822.png)
![2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B14944826.png)
